2-O-(beta-D-Xylopyranosyl)-D-glucose
Description
2-O-(β-D-Xylopyranosyl)-D-glucose is a disaccharide composed of D-glucose and D-xylose linked via a β-glycosidic bond at the 2-hydroxyl position of glucose. This compound is structurally classified as a xylosyl-glucoside, where the xylopyranosyl moiety is attached to the glucose backbone.
Properties
Molecular Formula |
C11H20O10 |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
3,4,5,6-tetrahydroxy-2-(3,4,5-trihydroxyoxan-2-yl)oxyhexanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(14)7(16)9(18)6(2-13)21-11-10(19)8(17)5(15)3-20-11/h2,4-12,14-19H,1,3H2 |
InChI Key |
PVKZAQYUEVYDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(beta-D-Xylopyranosyl)-D-glucose can be achieved through both chemical and enzymatic pathways. One common method involves the glycosylation of D-glucose with a suitable xylopyranosyl donor under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of 2-O-(beta-D-Xylopyranosyl)-D-glucose often involves the use of biocatalysts, such as glycosyltransferases, to achieve high yields and specificity. Enzymatic synthesis is preferred in industrial settings due to its mild reaction conditions and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-O-(beta-D-Xylopyranosyl)-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the compound into sugar alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and bromine water.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride (Ac2O) and pyridine are used for acetylation reactions.
Major Products
Oxidation: Aldonic acids
Reduction: Sugar alcohols
Substitution: Acetylated derivatives
Scientific Research Applications
2-O-(beta-D-Xylopyranosyl)-D-glucose has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 2-O-(beta-D-Xylopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the biosynthesis of glycosaminoglycans and other glycoconjugates .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Linkage Position and Sugar Composition
The defining feature of 2-O-(β-D-Xylopyranosyl)-D-glucose is its 2-O-β-D-xylopyranosyl substitution on glucose. This contrasts with related compounds:
- Isorhamnetin 3-O-[β-D-Xylopyranosyl-(1→6)-β-D-Glucopyranoside]: A flavonoid glycoside with a xylopyranosyl unit linked to glucose at the 6-position instead of 2-O, altering solubility and biological recognition .
- Diurnoside 1: Contains a 2-O-β-D-glucopyranosyl group in a branched tetrasaccharide chain, demonstrating how substitution with glucose instead of xylose affects molecular rigidity and hydrophilicity .
- 13-[(2-O-β-D-Glucopyranosyl-3-O-β-D-Glucopyranosyl-β-D-Glucopyranosyl)oxy]ent-kaur-15-en-19-oic acid: Features a 2-O-β-D-glucopyranosyl ester, highlighting the role of glucosyl vs. xylosyl units in stabilizing ester linkages .
Table 1: Structural Comparison of Selected Glycosides
Anomeric Configuration and Conformational Stability
The β-anomeric configuration in 2-O-(β-D-Xylopyranosyl)-D-glucose ensures equatorial orientation of the glycosidic bond, enhancing stability against acid hydrolysis compared to α-linked analogs . For example, enzymatic studies on 2-O-α-D-glucosyl-D-glycerate () reveal that α-linkages are more susceptible to phosphorolysis, underscoring the biochemical relevance of anomeric configuration .
Chemical Properties and Reactivity
Acid Hydrolysis and TLC Analysis
Acid hydrolysis of similar glycosides (e.g., compounds 1–3 in ) yields D-glucose, with TLC Rf values (~0.382–0.384) consistent under standardized conditions . For 2-O-(β-D-Xylopyranosyl)-D-glucose, hydrolysis would likely release D-xylose and D-glucose, though direct data are unavailable. Enzymatic hydrolysis patterns () suggest β-linkages require specific glucosidases, unlike α-linked substrates .
NMR Spectral Characteristics
β-Glycosides exhibit distinct NMR profiles:
- 13C-NMR: β-linked xylopyranosyl groups show characteristic signals at δ 100–105 ppm for anomeric carbons, as seen in diurnoside 1 .
- 1H-NMR: Large coupling constants (J = 7–8 Hz) for anomeric protons confirm β-orientation, consistent with steviol glycosides .
Enzymatic Approaches
Enzymes like glycoside phosphorylases () catalyze reversible transglycosylation but favor α-linkages, limiting their utility for β-specific synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
